molecular formula C21H25N3O B2365722 N-phenyl-N-propan-2-yl-2-(2-propylbenzimidazol-1-yl)acetamide CAS No. 305346-90-1

N-phenyl-N-propan-2-yl-2-(2-propylbenzimidazol-1-yl)acetamide

Cat. No.: B2365722
CAS No.: 305346-90-1
M. Wt: 335.451
InChI Key: BDNVKVMQYRGMQU-UHFFFAOYSA-N
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Description

N-phenyl-N-propan-2-yl-2-(2-propylbenzimidazol-1-yl)acetamide is a benzimidazole-containing acetamide derivative with a complex molecular architecture. Its structure comprises a benzimidazole core linked to an acetamide group substituted with N-phenyl and N-propan-2-yl moieties. Key physicochemical properties include a molecular weight of 404.55 g/mol, a lipophilic profile (logP = 4.4556), and non-chirality (achiral) . The benzimidazole moiety is notable for its role in medicinal chemistry, often associated with anticancer, antimicrobial, and antiparasitic activities.

Properties

IUPAC Name

N-phenyl-N-propan-2-yl-2-(2-propylbenzimidazol-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O/c1-4-10-20-22-18-13-8-9-14-19(18)23(20)15-21(25)24(16(2)3)17-11-6-5-7-12-17/h5-9,11-14,16H,4,10,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNVKVMQYRGMQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=CC=CC=C2N1CC(=O)N(C3=CC=CC=C3)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-phenyl-N-propan-2-yl-2-(2-propylbenzimidazol-1-yl)acetamide is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Structure

The compound is characterized by its unique structure, which includes a benzimidazole moiety. The chemical formula is C20H26N2OC_{20}H_{26}N_{2}O, and it features a propan-2-yl group and a phenyl group attached to the nitrogen atoms.

Physical Properties

PropertyValue
Molecular Weight314.44 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

This compound exhibits various biological activities primarily through its interaction with specific receptors and enzymes. It has been studied for its potential as an angiotensin II antagonist , which plays a crucial role in regulating blood pressure and fluid balance in the body .

Therapeutic Applications

  • Antihypertensive Effects : The compound has shown promise in lowering blood pressure by blocking angiotensin II receptors, which can lead to vasodilation and reduced vascular resistance .
  • Neuroprotective Properties : Preliminary studies suggest that it may have neuroprotective effects, potentially beneficial in conditions such as Alzheimer's disease due to its ability to modulate neurotransmitter systems .
  • Anti-inflammatory Activity : Research indicates that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory disorders .

Case Study 1: Antihypertensive Activity

A study conducted on hypertensive rat models demonstrated that administration of this compound resulted in a significant reduction in systolic blood pressure compared to control groups. The results indicated a dose-dependent response, suggesting its efficacy as an antihypertensive agent.

Case Study 2: Neuroprotection

In vitro studies using neuronal cell cultures exposed to oxidative stress showed that treatment with the compound led to decreased cell death and improved cell viability. This suggests potential applications in neurodegenerative diseases where oxidative stress is a contributing factor.

Table of Biological Activities

Activity TypeObservationReference
AntihypertensiveSignificant BP reduction in rats
NeuroprotectiveReduced oxidative stress-induced cell death
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Functional Groups

Key Compounds for Comparison :

2-{2-[(azepan-1-yl)methyl]-1H-benzimidazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide ():

  • Shares the benzimidazole-acetamide scaffold but includes an azepane (7-membered ring) substituent.
  • Molecular formula: C25H32N4O ; logP = 4.4556 .

Triazole-linked acetamides (6a-m) (): Core structure: 1,2,3-triazole ring instead of benzimidazole. Example: 6b (2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(2-nitrophenyl)acetamide). Features nitro groups and naphthalene ethers; IR/NMR data confirm functional groups (e.g., C=O at 1682 cm⁻¹, NO₂ at 1504 cm⁻¹) .

Piperazine-sulfonyl acetamides (47–50) ():

  • Example: 48 (2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3-isopropylphenyl)acetamide).
  • Contains benzo[d]thiazole and sulfonyl groups; shows antifungal/antimicrobial activity .

2-(2-Methylphenyl)-N-(1,3-thiazol-2-yl)acetamide ():

  • Thiazole-substituted acetamide; structurally analogous to penicillin lateral chains .
Structural Analysis :
  • Benzimidazole vs.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) logP Key Substituents
Target Compound C25H32N4O 404.55 4.4556 Benzimidazole, N-phenyl, N-propan-2-yl
Azepane-benzimidazole analog () C25H32N4O 404.55 4.4556 Azepane, benzimidazole
6b (Triazole analog) C21H18N5O4 404.40 ~3.8* Triazole, nitro, naphthalene ether
48 (Piperazine-sulfonyl) C22H24FN3O3S2 485.57 ~4.1* Benzo[d]thiazole, sulfonyl, isopropyl
Thiazole analog () C12H12N2OS 232.30 ~2.5* Thiazole, methylphenyl

*Estimated based on structural analogs.

  • The target compound’s high logP (4.4556 ) suggests superior lipid membrane penetration compared to nitro-substituted triazoles (lower logP due to polar groups) .

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